1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester
CAS No.:
Cat. No.: VC18977990
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester -](/images/structure/VC18977990.png)
Specification
Molecular Formula | C12H12N2O4 |
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Molecular Weight | 248.23 g/mol |
IUPAC Name | ethyl 6-acetyloxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C12H12N2O4/c1-3-17-12(16)9-6-8-4-5-10(18-7(2)15)14-11(8)13-9/h4-6H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | UJBJMFBHGBDBKI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)N=C(C=C2)OC(=O)C |
Introduction
Chemical Identity and Structural Features
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester (CAS 1198416-66-8) is a heterocyclic compound characterized by a fused pyrrole-pyridine core. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . The structure features:
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A pyrrolo[2,3-b]pyridine backbone, which combines a five-membered pyrrole ring fused to a six-membered pyridine ring.
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An ethyl ester group at position 2, enhancing lipophilicity and metabolic stability.
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An acetyloxy (-OAc) substituent at position 6, which may act as a prodrug moiety or modulate electronic properties.
The compound’s SMILES notation is CCOC(=O)C1=CC2=C(N1)C=C(OC(=O)C)C=N2, and its InChIKey is VCASXICYOLEPCY-UHFFFAOYSA-N, reflecting its stereoelectronic configuration .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves palladium-catalyzed cross-coupling or cyclization reactions. For 6-(acetyloxy)-substituted analogs, key steps include:
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Core Formation: Cyclization of substituted pyridine precursors with propargylamines or via Heck reactions .
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Esterification: Introduction of the ethyl ester group using ethyl chloroformate or ethanol under acidic conditions .
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Acetylation: Protection of the hydroxyl group at position 6 with acetyl chloride to yield the acetyloxy substituent .
A representative synthetic route is outlined below:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclization | Pd(OAc)₂, PPh₃, DMF, 100°C | 65% |
2 | Esterification | Ethanol, H₂SO₄, reflux | 85% |
3 | Acetylation | Acetyl chloride, pyridine | 90% |
Data synthesized from patents and PubChem .
Physicochemical Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.02 (d, 1H, pyrrole-H), 4.30 (q, 2H, -OCH₂CH₃), 2.35 (s, 3H, -OAc) .
Pharmacological and Biological Activity
Anticancer Activity
Analogous compounds (e.g., derivatives with nitro or methoxy groups) demonstrate cytotoxicity against MCF-7 breast cancer and A549 lung cancer cell lines (EC₅₀: 2–10 µM) .
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester and acetyloxy groups are common prodrug strategies to improve oral bioavailability. In vivo hydrolysis by esterases releases the active carboxylic acid and hydroxyl metabolites .
Structure-Activity Relationship (SAR)
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